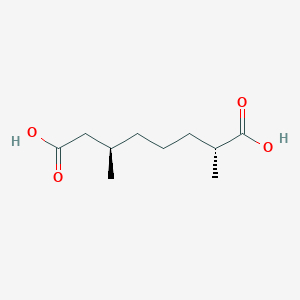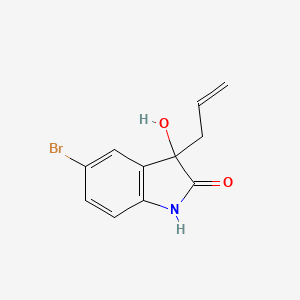
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a hydroxy group, and a prop-2-en-1-yl group attached to the indole core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromine atom to the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of the hydroxy group, possibly through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: Attachment of the prop-2-en-1-yl group via alkylation reactions using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-Hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 5-Substituted-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, it may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole: Lacks the hydroxy and prop-2-en-1-yl groups.
3-Hydroxyindole: Lacks the bromine and prop-2-en-1-yl groups.
3-(Prop-2-en-1-yl)indole: Lacks the bromine and hydroxy groups.
Uniqueness
5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of the bromine, hydroxy, and prop-2-en-1-yl groups on the indole core. This unique structure may impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
651007-40-8 |
|---|---|
Molekularformel |
C11H10BrNO2 |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
5-bromo-3-hydroxy-3-prop-2-enyl-1H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h2-4,6,15H,1,5H2,(H,13,14) |
InChI-Schlüssel |
BPJKTBMSGJPVDG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


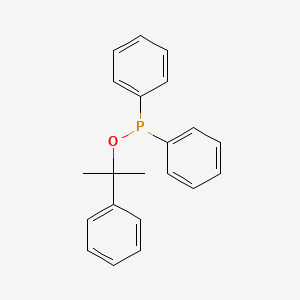
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
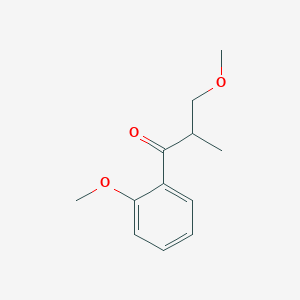
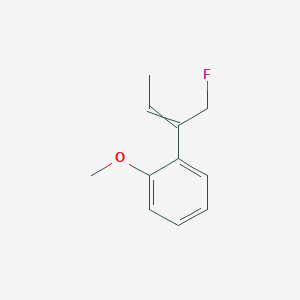
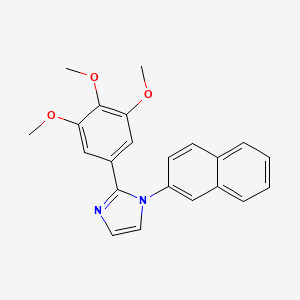

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
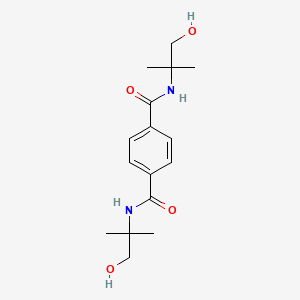
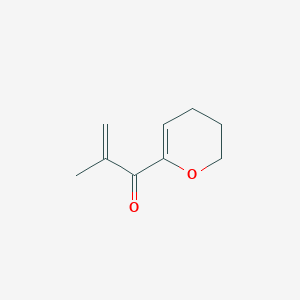
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
